molecular formula C14H18N4O2S B1676498 Metioprim CAS No. 68902-57-8

Metioprim

Cat. No.: B1676498
CAS No.: 68902-57-8
M. Wt: 306.39 g/mol
InChI Key: HRZQMMXCASMDBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Metioprim is a synthetic antibacterial agent that functions as a competitive inhibitor of bacterial dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of tetrahydrofolic acid, which is necessary for the production of nucleic acids and proteins in bacteria. By inhibiting DHFR, this compound disrupts bacterial DNA synthesis, leading to the inhibition of bacterial growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

Metioprim can be synthesized through a multi-step process involving the reaction of 3,5-dimethoxybenzyl chloride with 2,4-diaminopyrimidine in the presence of a base such as sodium hydride. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Metioprim undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Metioprim exerts its antibacterial effects by competitively inhibiting bacterial dihydrofolate reductase (DHFR). This enzyme is responsible for converting dihydrofolic acid to tetrahydrofolic acid, a critical step in the synthesis of nucleic acids and proteins. By inhibiting DHFR, this compound prevents the formation of tetrahydrofolic acid, leading to the disruption of DNA synthesis and bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Metioprim is unique in its specific inhibition of bacterial DHFR and its synergistic activity when combined with other antibacterial agents like sulfonamides. This combination enhances its efficacy against a broader range of bacterial species .

Properties

68902-57-8

Molecular Formula

C14H18N4O2S

Molecular Weight

306.39 g/mol

IUPAC Name

5-[(3,5-dimethoxy-4-methylsulfanylphenyl)methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C14H18N4O2S/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15/h5-7H,4H2,1-3H3,(H4,15,16,17,18)

InChI Key

HRZQMMXCASMDBP-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1SC)OC)CC2=CN=C(N=C2N)N

Canonical SMILES

COC1=CC(=CC(=C1SC)OC)CC2=CN=C(N=C2N)N

Appearance

Solid powder

68902-57-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

5-((3,5-dimethoxy-4-(methylthio)phenyl)methyl)-2,4-pyrimidinediamine
methioprim
metioprim
Ro 126995
Ro-126995

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Metioprim
Reactant of Route 2
Reactant of Route 2
Metioprim
Reactant of Route 3
Reactant of Route 3
Metioprim
Reactant of Route 4
Reactant of Route 4
Metioprim
Reactant of Route 5
Reactant of Route 5
Metioprim
Reactant of Route 6
Metioprim

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.